N-Boc-N-desmethyl Zopiclone-d8
Overview
Description
“N-Boc-N-desmethyl Zopiclone-d8” is a stable isotope of Zopiclone, produced with high precision and isotopic labeling . It is used in pharmaceutical research and is related to a range of inhibitors, modulators, and agonists .
Synthesis Analysis
The synthesis of “this compound” involves state-of-the-art technology to produce Zopiclone stable isotopes that are highly enriched . The compound is also associated with the formula 1-tert-butyl 4-[6-(5-chloropyridin-2-yl)-7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyrazin-5-yl] (²H₈)piperazine-1,4-dicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” is complex, and it’s related to a variety of other products . More specific details about its structure may be found in specialized databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be found in various databases . These include its molecular formula, molecular weight, and possibly its melting point, boiling point, and density .Scientific Research Applications
Enantioselective Analysis and Biotransformation
N-Boc-N-desmethyl Zopiclone-d8, a derivative of zopiclone, has been a subject of interest in enantioselective analysis and biotransformation studies. Zopiclone and its metabolites, such as N-desmethylzopiclone, undergo extensive biotransformation, and their pharmacological studies have highlighted the anxiolytic activity of the (S)-N-Des-ZO metabolite. Notably, the metabolite has been a focus for anxiety treatment and related disorders. Biotransformation using fungi has been explored as a promising approach to obtain N-Des-ZO. Techniques such as dispersive liquid-liquid microextraction (DLLME) combined with capillary electrophoresis (CE) have been developed and validated for the enantioselective analysis of zopiclone and its active metabolite. These methods were applied successfully in biotransformation studies, investigating the ability of fungi like Cunninghamella elegans and Cunninghamella echinulata to biotransform zopiclone to its active metabolite, N-Des-ZO (de Albuquerque et al., 2015).
Toxicological Determination
Another critical area of research involving this compound is in the toxicological determination of zopiclone and its metabolites in biological samples. Studies have focused on identifying zopiclone and its primary urinary metabolites, such as N-demethyl and N-oxide zopiclone, in the context of drug-facilitated sexual assault (DFSA). Methods utilizing ultra-high-pressure liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS) have been developed for this purpose. These methods allow the determination of zopiclone and its metabolites in urine samples, highlighting their significance in forensic toxicology cases, especially in suspected DFSA scenarios (Strano Rossi et al., 2014).
Mechanism of Action
- The resulting effects include sedation, anxiolysis, muscle relaxation, and anticonvulsant properties .
- By enhancing GABAergic transmission, N-Boc-N-desmethyl Zopiclone-d8 promotes inhibitory neurotransmission, leading to its hypnotic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
4-O-tert-butyl 1-O-[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O5/c1-21(2,3)33-20(31)27-10-8-26(9-11-27)19(30)32-18-16-15(23-6-7-24-16)17(29)28(18)14-5-4-13(22)12-25-14/h4-7,12,18H,8-11H2,1-3H3/i8D2,9D2,10D2,11D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXISODDJDGVCJ-JNJBWJDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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